molecular formula C11H15N5O4 B15142125 N6-Methyl-xylo-adenosine

N6-Methyl-xylo-adenosine

Cat. No.: B15142125
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-YGHVBYMHSA-N
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Description

N6-Methyl-xylo-adenosine is a modified nucleoside that plays a significant role in various biological processes. It is a methylated form of adenosine, where a methyl group is attached to the nitrogen at the sixth position of the adenine ring. This modification is prevalent in RNA molecules and is known to influence RNA metabolism, including transcription, translation, and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-xylo-adenosine typically involves the methylation of adenosine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include enzymatic methylation using specific methyltransferases that target the N6 position of adenosine. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-xylo-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated and demethylated adenosine derivatives, which can have distinct biological activities and properties .

Scientific Research Applications

N6-Methyl-xylo-adenosine has numerous applications in scientific research:

Mechanism of Action

N6-Methyl-xylo-adenosine exerts its effects by influencing RNA metabolism. The methylation at the N6 position of adenosine affects the stability, splicing, and translation of RNA molecules. This modification is recognized by specific RNA-binding proteins, which mediate various downstream effects. The molecular targets include RNA methyltransferases, demethylases, and RNA-binding proteins that regulate gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyl-xylo-adenosine is unique due to its specific xylo configuration, which can influence its interaction with enzymes and RNA-binding proteins. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other methylated adenosine derivatives .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8?,11-/m1/s1

InChI Key

VQAYFKKCNSOZKM-YGHVBYMHSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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